

Clinical Application Note: TAS0728 in Advanced Solid Tumors

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Compound Focus: TAS0728

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TAS0728 is an oral, covalent-binding, and highly selective HER2 kinase inhibitor [1]. Its first-in-human Phase I study (NCT03410927) was designed to evaluate safety and determine the recommended dose for patients with advanced solid tumors harboring HER2 or HER3 aberrations [2] [3]. However, the study was **terminated** after the dose-escalation phase because the overall risk-benefit profile was no longer favorable [2].

Key Patient Selection Criteria (from NCT03410927)

The table below details the inclusion and exclusion criteria from the clinical trial protocol [2] [3] [4].

Category	Criteria
Key Inclusion Criteria	• Population: Adults (≥ 18 years) with histologically/cytologically confirmed, advanced solid tumors. • Molecular Alterations: Documented HER2 or HER3 overexpression, amplification, or mutation. • Prior Therapy: Disease progression after all standard therapies, or for whom no standard therapy exists. • Clinical Status: At least one measurable lesion; ECOG performance status of 0 or 1; adequate organ function.
Key Exclusion Criteria	• CNS Disease: History of brain metastases or another primary malignancy. • Cardiac Function: Impaired cardiac function or clinically significant cardiac

disease. • **Recent Treatment:** Recent chemotherapy, biologic therapy, or major surgery within specified windows prior to the first study dose. |

Clinical Safety Findings and Trial Termination

The Phase I dose-escalation study enrolled 19 patients at doses ranging from 50 mg to 200 mg twice daily (BID) [2]. Key safety outcomes that led to the study's termination are summarized below:

Dose Level	Key Toxicities Observed	Outcome
200 mg BID	Two patients experienced Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment), defined as Dose-Limiting Toxicities (DLTs).	Dose de-escalation
150 mg BID	One additional DLT of Grade 3 diarrhea . One patient had a fatal cardiac arrest after one cycle; a causal relationship to TAS0728 could not be excluded.	Study terminated

The study was stopped because the **Maximum Tolerated Dose (MTD) was not determined**, and the overall risk-benefit ratio was deemed unacceptable [2].

Preclinical Rationale and Biomarker Evidence

Prior to clinical testing, robust preclinical data established the mechanistic rationale for targeting HER2-driven tumors with **TAS0728**.

Mechanism of Action and Selectivity

TAS0728 is a small molecule that covalently and irreversibly binds to a specific cysteine residue (C805) in the HER2 kinase domain [1]. This mechanism results in potent and sustained inhibition of HER2 signaling, which is not affected by high ATP concentrations [5] [1]. A critical feature of **TAS0728** is its **high selectivity**

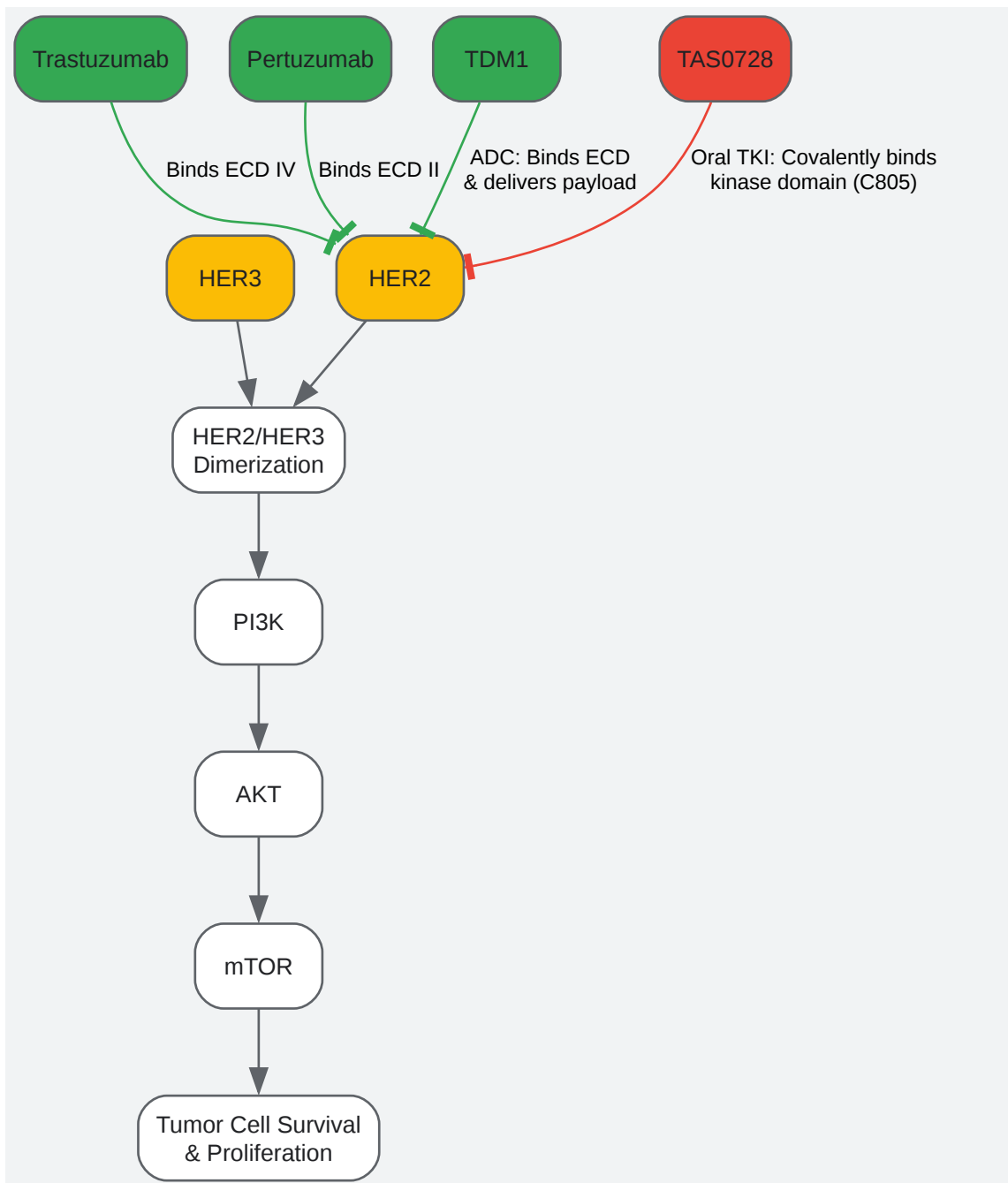
for **HER2 over wild-type EGFR**, which was predicted to potentially avoid the dose-limiting skin rash and gastrointestinal toxicities associated with pan-ErbB inhibitors [2] [1].

Efficacy in Resistance Models

Preclinical studies provided a strong rationale for using **TAS0728** in tumors that developed resistance to existing HER2-targeted therapies.

- **Experimental Models:** Researchers established novel *in vivo* xenograft models with acquired resistance to either the antibody combination **trastuzumab/pertuzumab** or the antibody-drug conjugate **T-DM1** [6].
- **Key Finding:** In these resistant models, oncogenic signaling through the HER2-HER3 pathway remained active. Switching treatment to **TAS0728** induced significant tumor regression by effectively inhibiting HER2-HER3 phosphorylation and its downstream signaling effectors [6].
- **Conclusion:** These results demonstrated that tumors resistant to antibody-based HER2 therapies remain dependent on HER2 signaling and are vulnerable to HER2 kinase inhibition with **TAS0728**, providing a rationale for its use in this refractory patient population [6].

The diagram below illustrates the core signaling pathway targeted by **TAS0728** and its differential mechanism compared to antibody-based therapies.



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Experimental Protocol: Assessing TAS0728 Efficacy in Resistant Xenografts

This *in vivo* protocol is based on the methodology used to evaluate **TAS0728**'s efficacy against tumors with acquired resistance to HER2-targeted antibodies [6].

Objective

To evaluate the anti-tumor efficacy of **TAS0728** in patient-derived xenograft (PDX) models or cell line-derived xenografts that have developed resistance to trastuzumab/pertuzumab or T-DM1.

Materials

- **Animals:** Immunodeficient mice (e.g., BALB/cAJcl-nu/nu).
- **Cell Line/Model:** NCI-N87 cell line or a PDX model derived from a HER2-positive breast cancer refractory to trastuzumab/pertuzumab and T-DM1.
- **Test Agent:** **TAS0728**, suspended in 0.1 N HCl or 0.1 N HCl with 0.5% HPMC for oral gavage.
- **Control Agents:** Trastuzumab, pertuzumab, T-DM1.

Methods

- **Model Establishment:**
 - Subcutaneously implant tumor cells or fragments into the flanks of mice.
 - Randomize mice into treatment groups when tumor volume (TV) reaches 100-200 mm³ (TV = length × width² / 2).
- **Resistance Induction (Stage I):**
 - Administer trastuzumab and pertuzumab (e.g., 20 mg/kg each, intraperitoneally, once weekly) or T-DM1 to induce tumor regression and subsequent relapse/regrowth, indicating acquired resistance.
- **Efficacy Testing (Stage II):**
 - Re-randomize mice with resistant tumors into new groups.
 - **Control Group:** Continue with trastuzumab/pertuzumab or T-DM1.
 - **Experimental Group:** Administer **TAS0728** (e.g., 60 mg/kg/day, orally).
 - Monitor tumor volume and body weight twice weekly.
- **Endpoint Analysis:**
 - **Primary Endpoint:** Tumor volume change over time. Compare the TV in the **TAS0728** group versus the control group using appropriate statistical tests (e.g., Aspin-Welch t-test).

- **Secondary Endpoints:**

- **Biomarker Analysis:** Post-harvest, analyze tumor tissues via western blotting for phosphorylation levels of HER2 (Tyr1196), HER3 (Tyr1289), AKT (Ser473), and MAPK to confirm pathway inhibition.
- **Toxicity Monitoring:** Record body weight change as an indicator of general health.

Conclusion

TAS0728 represents a mechanistically distinct approach to inhibiting HER2 through covalent, irreversible binding. Preclinical data strongly suggests its potential utility in overcoming resistance to existing antibody-based HER2 therapies [6] [1]. The compiled patient selection criteria from its clinical trial provide a framework for identifying candidate populations with HER2/HER3-aberrant solid tumors [2] [3]. However, development was discontinued due to significant toxicity, including severe diarrhea and a fatal cardiac event, which halted further clinical investigation [2]. Future research into HER2-targeted agents should consider these safety findings while building upon the compelling preclinical rationale for selective HER2 kinase inhibition.

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